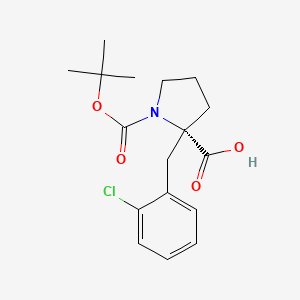

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-chlorobenzyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The Boc group is cleaved under acidic conditions to expose the secondary amine. Key methods include:

-

Mechanism : Protonation of the Boc carbamate oxygen followed by tert-butyl cation elimination (via SN1 pathway) releases CO₂ and generates the free amine .

-

Side Reactions : Competitive alkylation of the amine by the tert-butyl cation is suppressed in polar aprotic solvents like DCM .

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard activation for amide or ester formation:

Amide Coupling

-

Example : Coupling with L-threonine amide hydrochloride using EDC/HOBt yielded a dipeptide precursor (36.2% yield after purification) .

Esterification

| Reagent | Catalyst | Yield | Product Stability |

|---|---|---|---|

| CH₃I / K₂CO₃ | Phase-transfer agent | 82% | Methyl ester; stable to chromatography |

| (Boc)₂O / DMAP | DMAP | 90% | tert-Butyl ester; acid-labile |

Modification of the 2-Chlorobenzyl Group

The 2-chlorobenzyl substituent participates in cross-coupling and substitution reactions:

-

Challenges : The electron-withdrawing chlorine reduces benzyl reactivity, necessitating harsh conditions .

Stereochemical Integrity Under Reaction Conditions

Racemization at the C2 position is a critical concern:

-

Structural Insight : The bulky Boc group sterically shields the α-carbon, reducing but not eliminating racemization .

Comparative Reactivity with Analogues

The 2-chlorobenzyl group’s electronic effects distinguish it from related derivatives:

-

Trends : Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilicity but reduce coupling yields due to steric hindrance .

Catalytic Hydrogenation of Intermediates

While the target compound lacks unsaturated bonds, its synthetic precursors often involve alkene hydrogenation:

| Substrate | Catalyst | Conditions | Cis:Trans Ratio | Notes |

|---|---|---|---|---|

| (S)-Δ³-Pyrroline derivative | Pd/C, H₂ | EtOAc, 50 psi | 95:5 | High diastereoselectivity |

| Racemic Δ²-Pyrroline | PtO₂, H₂ | MeOH, 25°C | 50:50 | Non-stereoselective |

-

Application : Hydrogenation of enantiopure alkenes preserves stereochemistry, enabling access to cis-pyrrolidine derivatives .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with applications in organic synthesis and medicinal chemistry. It's a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, a 2-chlorobenzyl group, and a carboxylic acid functional group. The compound is also known as Boc-(R)-γ-(2-chlorobenzyl)-L-proline.

Key Information

- Molecular Formula:

- Molecular Weight: 339.81 g/mol

- CAS Number: 959581-51-2

Scientific Research Applications

This compound is used in several research areas:

- Chemistry: As an intermediate in the synthesis of complex organic molecules, especially in asymmetric synthesis.

- Biology: In the study of enzyme mechanisms and as a building block for peptide synthesis.

- Medicine: For its potential in drug development, particularly in designing inhibitors for specific enzymes, such as Dipeptidyl Peptidase IV (DPP-IV).

- Industry: In the production of fine chemicals and pharmaceuticals.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound can act as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are important for glucose metabolism and insulin secretion. Inhibiting DPP-IV can enhance insulin release and improve glucose tolerance, making this compound a candidate for antidiabetic therapies. It demonstrated reversible and nanomolar inhibition of DPP-IV, highlighting its potential therapeutic application in type II diabetes management.

Types of Reactions

- Oxidation: Can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

- Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

- Substitution: The 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

- Oxidation: N-oxides of the pyrrolidine ring.

- Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Similar Compounds

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

This compound is unique due to the presence of the 2-chlorobenzyl group, which gives it distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds where the chlorine atom can participate in further chemical transformations or influence the biological activity of the final product.

Preparation Methods

Wirkmechanismus

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the chlorine atom on the benzyl group.

(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.

(S)-1-(tert-Butoxycarbonyl)-2-(2-bromobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the 2-chlorobenzyl group in (S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for specific biological interactions. This makes it a valuable compound in the synthesis of specialized molecules and pharmaceuticals.

Biologische Aktivität

(S)-1-(tert-Butoxycarbonyl)-2-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, with CAS number 706806-67-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₂₂ClN₁O₄

- Molecular Weight : 339.81 g/mol

- CAS Number : 706806-67-9

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a chlorobenzyl moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and others. The presence of halogenated aromatic groups appears to enhance the anticancer efficacy by modulating cell signaling pathways involved in proliferation and apoptosis.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 21.2 | Induction of apoptosis via caspase activation |

| Compound B | HCT116 | 38.3 | Inhibition of cell cycle progression |

| This compound | A549 | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

Antibacterial Activity

Pyrrolidine derivatives have also been evaluated for their antibacterial properties. The structural features, such as the presence of chlorine atoms, may enhance the binding affinity to bacterial targets, potentially leading to increased antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

A study investigating the antibacterial effects of various pyrrolidine derivatives found that specific modifications led to enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL for structurally similar compounds.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Cell Cycle Modulation : Compounds in this class may interfere with key regulatory proteins in the cell cycle, leading to cell cycle arrest.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in related compounds.

- Antibacterial Targeting : The interaction with bacterial enzymes or structural components may disrupt cellular functions in bacteria.

Eigenschaften

IUPAC Name |

(2S)-2-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUHKLSUIDCUPW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426203 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-67-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-chlorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.